Ethyl Propargylate-13C3 finds use in metabolic studies to trace the fate of specific carbon atoms within biological systems. The enriched carbon-13 atoms act as a "tracer," allowing researchers to follow their movement through various metabolic pathways within cells or organisms. This information is crucial for understanding how organisms utilize and process different compounds. For instance, researchers can use Ethyl Propargylate-13C3 to investigate:
The application of Ethyl Propargylate-13C3 extends to mechanistic studies in various fields, including:
Ethyl Propargylate-13C3 is a synthetic ester characterized by the presence of a carbon-13 isotope, denoted as C-13, at a specific position in its molecular structure. Its chemical formula is C²¹³CH₆O₂, and it is primarily utilized in metabolic studies as a tracer to monitor the movement of carbon atoms through various biological pathways. This isotopic enrichment differentiates it from its non-labeled counterpart, ethyl propargylate, making it particularly valuable in isotope ratio mass spectrometry (IRMS) for quantifying target compounds in complex biological samples .
Ethyl Propargylate-13C3 itself likely doesn't have a specific mechanism of action. Its primary function is as an internal standard in IRMS. During IRMS analysis, a known amount of the isotopically labeled compound is added to the sample. The ratio of the labeled isotope to the naturally occurring isotope in the sample is measured, allowing for quantification of the target compound [].
Additionally, it can be synthesized from propargyl alcohol and ethyl chloride using a Lewis acid catalyst. The balanced chemical equation for this synthesis is:
These reactions highlight its versatility in organic synthesis and analytical chemistry.
While Ethyl Propargylate-13C3 does not exhibit specific biological activity itself, its role as an internal standard in metabolic studies allows researchers to trace the metabolism of other compounds within biological systems. The carbon-13 isotope enables scientists to follow the fate of specific carbon atoms, providing insights into metabolic pathways and the utilization of various substrates by organisms .
The primary method for synthesizing Ethyl Propargylate-13C3 involves the reaction between propargyl alcohol and ethyl chloride in the presence of a Lewis acid catalyst. This method is efficient and allows for the incorporation of the carbon-13 isotope into the final product. The synthesis can be summarized as follows:
This method is advantageous for producing isotopically labeled compounds used in various analytical applications.
Ethyl Propargylate-13C3 has several important applications:
Research involving Ethyl Propargylate-13C3 primarily focuses on its interactions within metabolic pathways rather than direct biochemical interactions. Its role as a tracer allows for detailed analysis of how organisms process and utilize different substrates, contributing to a better understanding of metabolic mechanisms .
Ethyl Propargylate-13C3 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Ethyl Propargylate | 623-47-2 | 0.88 | Non-isotopically labeled version |
Diethyl Acetylenedicarboxylate | 762-21-0 | 0.88 | Contains two ester groups |
Ethyl Acetylene | 13831-03-3 | 0.81 | Simpler structure without ester functionality |
Propynyl Acetate | 762-42-5 | 0.79 | Contains an acetate group |
Methyl Propargylate | 23680-40-2 | 0.70 | Methyl instead of ethyl group |
Ethyl Propargylate-13C3's uniqueness lies in its isotopic labeling, which enhances its utility in analytical chemistry compared to its non-labeled counterparts and similar compounds .